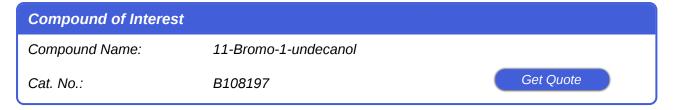


# Physical properties of 11-Bromo-1-undecanol (melting point, boiling point)

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An In-depth Technical Guide to the Physical Properties of **11-Bromo-1-undecanol** 

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical properties of chemical reagents is paramount for their effective application. This guide provides a detailed overview of the physical characteristics of **11**-**Bromo-1-undecanol**, with a specific focus on its melting and boiling points.

## **Physical and Chemical Properties**

**11-Bromo-1-undecanol** is a bifunctional organic compound featuring a terminal hydroxyl group and a bromide at the opposite end of an eleven-carbon chain.[1] This structure makes it a valuable intermediate in a variety of chemical syntheses.[2][3] At room temperature, it exists as a white to pale yellow or beige crystalline solid.[1][4][5] It is insoluble in water but shows solubility in organic solvents such as chloroform.[6][7]

### **Data Summary**

The following table summarizes the key physical properties of **11-Bromo-1-undecanol**. The data is compiled from various chemical suppliers and databases.



Property	Value	Source(s)
Molecular Formula	C11H23BrO	[6]
Molecular Weight	251.20 g/mol	[4][7]
Appearance	White to light brown/beige/yellow crystalline powder or crystals	[1][4][5][6][8]
Melting Point	42-49 °C	[1][5][6][7][8][9][10]
Boiling Point	165-170 °C at 1 mmHg	[1][6][7][9][10]
Solubility	Insoluble in water; Soluble in chloroform (50 mg/mL)	[6][7]

# Experimental Protocols: Synthesis of 11-Bromo-1-undecanol

The physical properties of a compound are intrinsically linked to its purity, which is a direct outcome of the synthesis and purification methods employed. Below are detailed experimental protocols for common synthesis routes to **11-Bromo-1-undecanol**.

### Protocol 1: Reduction of 11-Bromoundecanoic Acid

This method involves the reduction of the carboxylic acid functionality to an alcohol.[11]

#### Materials:

- 11-bromoundecanoic acid
- Dimethyl sulfide borane complex
- Tetrahydrofuran (THF), anhydrous
- Methanol
- Ethyl acetate



- Brine (saturated aqueous NaCl solution)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous

#### Procedure:

- In a dry reaction flask under an inert atmosphere, dissolve 11-bromo-1-undecanoic acid (20 mmol) in anhydrous tetrahydrofuran (30 mL).
- Slowly add the dimethyl sulfide borane complex (2.7 mL, 28 mmol) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Increase the temperature and stir the mixture at 45°C for approximately 1 hour.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to 0°C in an ice bath.
- Carefully quench the reaction by the slow addition of methanol (60 mL).
- Remove the solvents under reduced pressure (rotary evaporation).
- Dissolve the resulting residue in ethyl acetate.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under vacuum to yield the final product, 11-Bromo-1-undecanol.[11]

## Protocol 2: Acid-Catalyzed Hydrobromination of 1-Undecanol

This classical method converts the terminal alcohol of 1-undecanol to a bromide.[1]

#### Materials:



- 1-Undecanol
- A strong acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>)
- Hydrogen bromide (HBr)
- Toluene

#### Procedure:

- The synthesis proceeds via a nucleophilic substitution mechanism.
- The hydroxyl group of 1-undecanol is protonated by the strong acid catalyst, forming a good leaving group (water).
- The bromide ion (from HBr) then acts as a nucleophile, attacking the carbon and displacing the water molecule to form the C-Br bond.
- Toluene is often used as a solvent to ensure the solubility of the reactants and to help control the reaction temperature.[1]

## **Protocol 3: Synthesis using Phosphorus Tribromide**

This method also converts an alcohol to a bromide and is suitable for laboratory-scale synthesis under milder conditions.[1]

#### Materials:

- 1-Undecanol
- Phosphorus tribromide (PBr<sub>3</sub>)
- Appropriate anhydrous solvent (e.g., diethyl ether, dichloromethane)

#### Procedure:

• In a reaction vessel, dissolve 1-undecanol in an appropriate anhydrous solvent.

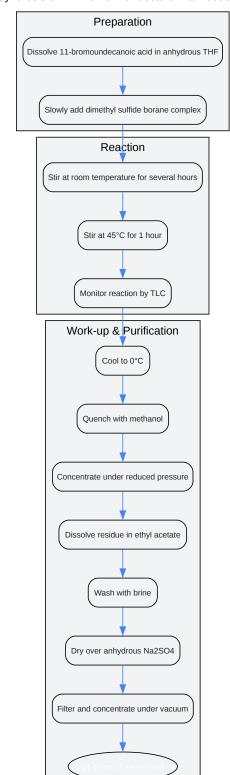


- Cool the solution to 0–5°C using an ice bath to manage the exothermic nature of the reaction.
- Slowly add phosphorus tribromide (PBr<sub>3</sub>) to the cooled solution with stirring. The reaction involves the hydroxyl group attacking the phosphorus atom, followed by an SN2 displacement by the bromide ion.
- Maintain the temperature between 0–5°C throughout the addition.
- After the addition is complete, allow the reaction to proceed to completion.
- Work-up typically involves quenching with water or ice, separation of the organic layer, washing with a mild base (e.g., sodium bicarbonate solution) and brine, drying over an anhydrous drying agent, and removal of the solvent under reduced pressure.[1]

## **Visualized Experimental Workflows**

The following diagrams illustrate the logical flow of the synthesis protocols described above.



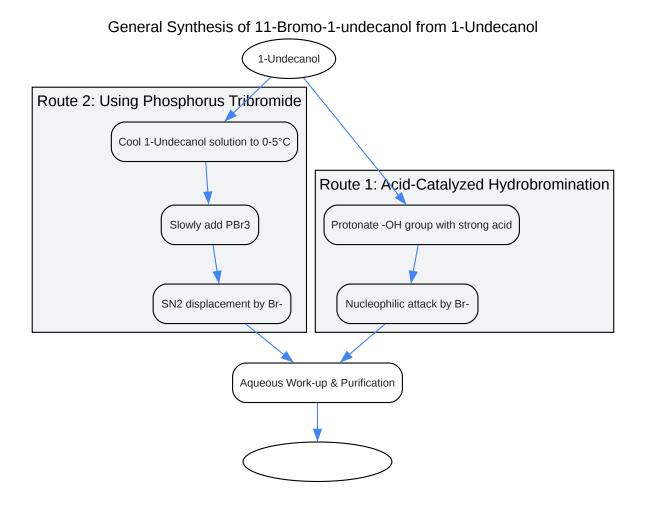


Synthesis of 11-Bromo-1-undecanol via Reduction

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Caption: Workflow for the synthesis of 11-Bromo-1-undecanol.





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